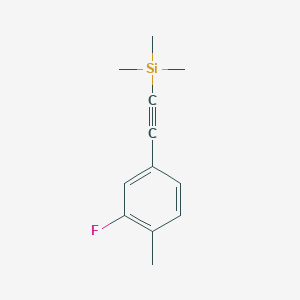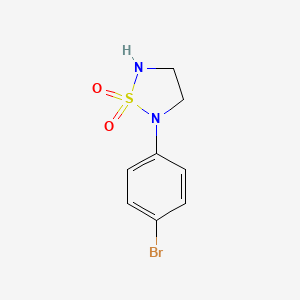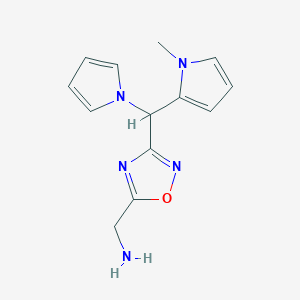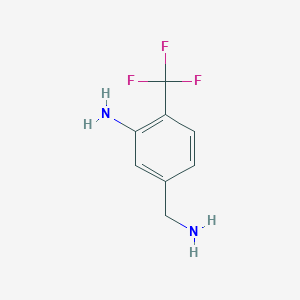
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C12H15FSi It is a derivative of phenylethynyl-trimethyl-silane, where a fluorine atom is substituted at the 3-position and a methyl group at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-methyl-phenyl ketones, while reduction can produce fluoro-methyl-phenyl alkanes.
Scientific Research Applications
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a precursor for various functionalized molecules. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in chemical reactions. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed under specific conditions to reveal the reactive alkyne moiety.
Comparison with Similar Compounds
Similar Compounds
Phenylethynyl-trimethyl-silane: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
(3-Fluoro-phenylethynyl)-trimethyl-silane: Similar structure but without the methyl group, leading to variations in chemical behavior.
(4-Methyl-phenylethynyl)-trimethyl-silane:
Uniqueness
The unique combination of the fluorine and methyl substituents in (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C12H15FSi |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
KETJYBVPEYCRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)
![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)








